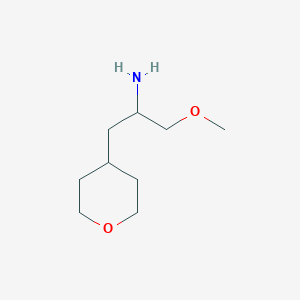

1-Methoxy-3-(oxan-4-yl)propan-2-amine

CAS No.: 1249772-50-6

Cat. No.: VC7538962

Molecular Formula: C9H19NO2

Molecular Weight: 173.256

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249772-50-6 |

|---|---|

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.256 |

| IUPAC Name | 1-methoxy-3-(oxan-4-yl)propan-2-amine |

| Standard InChI | InChI=1S/C9H19NO2/c1-11-7-9(10)6-8-2-4-12-5-3-8/h8-9H,2-7,10H2,1H3 |

| Standard InChI Key | XMIFCXXBUPSNJO-UHFFFAOYSA-N |

| SMILES | COCC(CC1CCOCC1)N |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a propan-2-amine backbone substituted with a methoxy group (-OCH) at position 1 and an oxan-4-yl group (tetrahydropyran ring) at position 3. The oxane ring adopts a chair conformation, with the ether oxygen contributing to its stereoelectronic properties . The amine group’s chirality at position 2 makes it a candidate for asymmetric synthesis.

Key Structural Parameters:

| Property | Value |

|---|---|

| IUPAC Name | 1-Methoxy-3-(oxan-4-yl)propan-2-amine |

| SMILES | NC(CC1CCOCC1)COC |

| InChI Key | XMIFCXXBUPSNJO-UHFFFAOYNA-N |

| Chiral Centers | 1 (C2) |

The tetrahydropyran ring’s equatorial positioning minimizes steric strain, while the methoxy group enhances solubility in polar solvents .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves reductive amination of 1-methoxy-3-(oxan-4-yl)propan-2-one (CAS 1248138-49-9), a ketone precursor .

Step 1: Preparation of Ketone Intermediate

1-Methoxy-3-(oxan-4-yl)propan-2-one is synthesized via Friedel-Crafts acylation or Grignard reactions, though exact protocols are proprietary .

Step 2: Reductive Amination

The ketone is treated with ammonium acetate and sodium cyanoborohydride () in methanol, yielding the amine :

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Industrial Scale-Up Challenges

-

Cost of Oxane Derivatives: Tetrahydropyran precursors are expensive due to multi-step synthesis .

-

Chiral Resolution: Enantiomeric separation requires chiral stationary phases, increasing production costs .

Physical and Chemical Properties

Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Boiling Point | 262.2 ± 10.0 °C (Predicted) | |

| Density | 0.970 ± 0.06 g/cm³ | |

| pKa | 8.54 ± 0.10 | |

| LogP | 1.02 | |

| Solubility | Moderate in polar solvents |

The compound’s basicity (pKa ~8.54) facilitates protonation under acidic conditions, enhancing water solubility .

Stability and Reactivity

-

Thermal Stability: Decomposes above 300°C, releasing CO and NH .

-

Oxidation: The amine group is susceptible to oxidation, necessitating inert storage conditions .

-

Hydrolysis: Stable under neutral pH but degrades in strong acids/bases via cleavage of the ether bond .

Applications and Uses

Pharmaceutical Intermediates

The compound serves as a chiral building block for:

-

Antiviral Agents: Analogous amines are used in protease inhibitors .

-

Neurological Drugs: Structural similarity to neuraminidase inhibitors suggests potential in Alzheimer’s research .

Catalysis

Its amine group can coordinate to metals, enabling use in asymmetric catalysis (e.g., hydrogenation of ketones) .

Material Science

Incorporation into polymers enhances thermal stability due to the rigid oxane ring .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | Wear nitrile gloves |

| H319: Eye irritation | Use safety goggles |

| H335: Respiratory irritation | Use fume hood |

First Aid Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume